molecular formula C11H10F3NO2 B6158059 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1367057-49-5

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No. B6158059
CAS RN: 1367057-49-5
M. Wt: 245.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound can be achieved through various synthetic strategies. One approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl ring with a trifluoromethoxy group . The InChI code for this compound is 1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.2 . It is a powder at room temperature . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain decreases the HOMO and LUMO energy levels .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The high transmittance change and high efficiency of this compound make it a promising material for electrochromic devices .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves the reaction of 3-(trifluoromethoxy)aniline with ethyl acetoacetate followed by cyclization with sodium ethoxide to form the pyrrolidin-2-one ring.", "Starting Materials": [ "3-(trifluoromethoxy)aniline", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: 3-(trifluoromethoxy)aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding enamine.", "Step 2: The enamine is then cyclized to form the pyrrolidin-2-one ring.", "Step 3: The resulting product is purified by recrystallization or column chromatography." ] }

CAS RN

1367057-49-5

Product Name

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.